molecular formula C14H20O2 B13551696 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one

1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B13551696
M. Wt: 220.31 g/mol
InChI Key: ACTIEFYUVSDDMM-UHFFFAOYSA-N
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Description

1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one is an organic compound with a complex structure that includes a tert-butyl group, a hydroxyphenyl group, and a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the reaction of tert-butylphenol with methylpropanone under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various halogenating agents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution can introduce new functional groups.

Scientific Research Applications

1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include oxidative stress modulation and enzyme inhibition .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-(5-tert-butyl-2-hydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C14H20O2/c1-9(2)13(16)11-8-10(14(3,4)5)6-7-12(11)15/h6-9,15H,1-5H3

InChI Key

ACTIEFYUVSDDMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C=CC(=C1)C(C)(C)C)O

Origin of Product

United States

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